
Guanofuracine
Vue d'ensemble
Description
Guanofuracin is a natural product isolated from the marine sponge Axinella sp. It is a biologically active compound with a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. It has been studied extensively in the past decade, and its potential as a therapeutic agent is being explored.
Applications De Recherche Scientifique
Isolement de L. Monocytogenes
La Guanofuracine a été utilisée dans le développement de milieux sélectifs pour l'isolement de L. Monocytogenes, une bactérie qui peut causer la listériose . Le milieu, appelé « milieu à la this compound », s'est révélé efficace pour inhiber la croissance d'autres organismes, permettant ainsi la croissance sélective de Listeria .
Application pratique en médecine vétérinaire : Le milieu à la this compound a des applications pratiques en médecine vétérinaire. Il a été utilisé pour détecter un porteur sain d'organismes Listeria chez des animaux individuels dans un troupeau de moutons où une listériose épizootique s'est produite .
Pouvoir inhibiteur de croissance : Le pouvoir inhibiteur de croissance de la this compound pour plusieurs espèces de bactéries a été étudié en utilisant des milieux solides et liquides. Dans ces expériences, un agar nutritif au sang de mouton à 5% avec 1% de glucose a été utilisé comme milieu solide et un bouillon nutritif à 1% de glucose comme milieu d'enrichissement liquide .
Propriétés
IUPAC Name |
2-[(5-nitrofuran-2-yl)methylideneamino]guanidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O3.ClH/c7-6(8)10-9-3-4-1-2-5(14-4)11(12)13;/h1-3H,(H4,7,8,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJIFAUFPHYNTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NN=C(N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Guanofuracin?
A1: While the exact mechanism is not fully elucidated in the provided research, studies suggest that Guanofuracin's antibacterial activity is highly dependent on the pH of the incubation medium. Its activity is significantly higher in alkaline environments and lower in acidic ones. [] This pH dependency may play a role in its interaction with bacterial targets.
Q2: How does the pH of the environment affect Guanofuracin's stability and activity?
A2: Guanofuracin's activity is heavily influenced by pH. It exhibits higher antibacterial activity in alkaline conditions while being less effective in acidic environments. [] Interestingly, inactivation in acidic pH can be reversed by adjusting the pH back to an alkaline range. [] This suggests that the inactivation process at low pH might be reversible, potentially involving protonation of the molecule.
Q3: Does Listeria monocytogenes develop resistance to Guanofuracin?
A3: Yes, Listeria monocytogenes can develop resistance to Guanofuracin. Studies show that this resistance develops rapidly and in proportion to the drug concentration. [] This suggests that the use of Guanofuracin, particularly at higher concentrations, could lead to the emergence of resistant strains.
Q4: What is the impact of autoclaving on Guanofuracin's stability?
A4: Autoclaving at 121°C for 20 minutes leads to partial (60%) destruction of Guanofuracin. [] This highlights the importance of considering sterilization methods and their potential impact on the drug's efficacy. Alternative sterilization techniques might be necessary to preserve its activity.
Q5: Can Guanofuracin be used in combination with other antibacterial agents?
A5: Research suggests that the interaction of Guanofuracin with other antibacterial agents, such as Nalidixic acid, can lead to antagonistic effects. Specifically, Guanofuracin can reduce the antibacterial activity of Nalidixic acid against bacteria in the Proteus-Providence group. [] This highlights the importance of careful consideration and in-vitro testing before using Guanofuracin in combination therapies.
Q6: What is the role of glycols in the effectiveness of Guanofuracin?
A6: Glycols, like propylene glycol (PG) and polyethylene glycol (PEG), significantly enhance the penetration of Guanofuracin ointments. [, ] This enhanced penetration is likely due to the increased solubility of Guanofuracin in these glycols compared to its limited solubility in water. [] The use of glycols as vehicles for Guanofuracin could lead to improved drug delivery and potentially higher efficacy.
Q7: Are there any visual indicators of Guanofuracin degradation?
A7: When a solution of Guanofuracin in propylene glycol is exposed to sunlight, it undergoes a color change to a reddish-orange, accompanied by a decrease in its antibacterial potency. This effect is not observed when the solution is stored in the dark. [] This suggests that light exposure can lead to photodegradation of Guanofuracin, and therefore, appropriate storage conditions protecting the drug from light are crucial for maintaining its stability and effectiveness.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-1-(2-fluorophenyl)ethylideneamino]benzamide](/img/structure/B1242955.png)
![4-[1-(3-Chloro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-vinyl]-benzoic acid](/img/structure/B1242956.png)
![4-[1-methyl-2-(piperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]-N-[(1S)-1-phenylethyl]pyridin-2-amine](/img/structure/B1242957.png)
![[(1S,4R)-4-[2-amino-6-(isopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol](/img/structure/B1242958.png)
![(2r,3ar,6s,7r,7ar)-2-[(2s)-2-Amino-2-Carboxyethyl]-6-Hydroxy-7-(Methylamino)hexahydro-2h-Furo[3,2-B]pyran-2-Carboxylic Acid](/img/structure/B1242960.png)
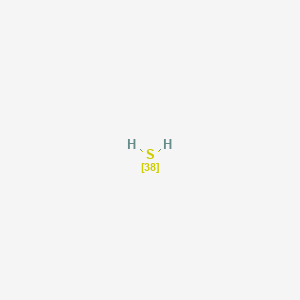

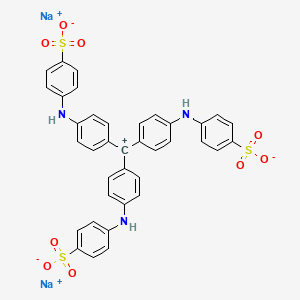
![(3R,4S,5S,6R)-5-Methoxy-4-[(2R,3R)-2-methyl-3-(3-methyl-2-butenyl)oxiranyl]-1-oxaspiro[2.5]oct-6-yl methylcarbamate](/img/structure/B1242965.png)
![TG(16:0/18:0/18:2(9Z,12Z))[iso6]](/img/structure/B1242967.png)
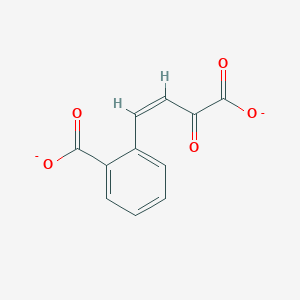
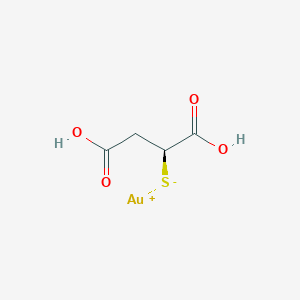
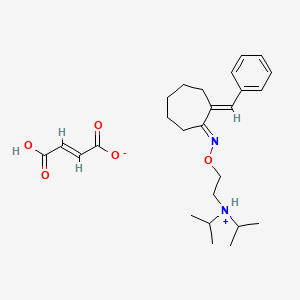
![3-nitro-N'-[(1E)-quinoxalin-6-ylmethylene]benzohydrazide](/img/structure/B1242976.png)
